Methyl 2-ethoxy-4-iodobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethoxy-4-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYHRCNWHSPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-ethoxy-4-iodobenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzoates
Substituted benzoates are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the precise arrangement of functional groups on the aromatic ring can profoundly influence biological activity or material properties. Methyl 2-ethoxy-4-iodobenzoate represents a strategically designed scaffold, incorporating three key functional elements: a methyl ester, an ethoxy group, and an iodine atom. The methyl ester provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation. The ethoxy group at the ortho position can influence the molecule's conformation and electronic properties through steric and electronic effects. The iodine atom at the para position is a particularly valuable functional group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2] This trifecta of functionalities makes Methyl 2-ethoxy-4-iodobenzoate a promising, albeit not widely commercially available, building block for the synthesis of novel pharmaceuticals and functional materials.
This guide provides a comprehensive overview of Methyl 2-ethoxy-4-iodobenzoate, with a focus on a proposed synthetic route from a readily available precursor, its predicted chemical and physical properties, and a detailed analysis of its expected spectroscopic signature.
Synthesis of Methyl 2-ethoxy-4-iodobenzoate
While direct commercial sources for Methyl 2-ethoxy-4-iodobenzoate are scarce, a robust and logical synthetic pathway can be designed starting from the known compound, Methyl 2-hydroxy-4-iodobenzoate. The conversion of the phenolic hydroxyl group to an ethoxy group can be efficiently achieved via the Williamson ether synthesis.[3][4] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an ethylating agent.[3]
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from 2-hydroxy-4-iodobenzoic acid, which would first be esterified to Methyl 2-hydroxy-4-iodobenzoate, followed by etherification to yield the target compound.
Caption: Proposed two-step synthesis of Methyl 2-ethoxy-4-iodobenzoate.
Experimental Protocol: Williamson Ether Synthesis of Methyl 2-hydroxy-4-iodobenzoate
This protocol is adapted from established procedures for the O-alkylation of phenols and is designed to be a self-validating system.[5][6][7]
Materials:
-
Methyl 2-hydroxy-4-iodobenzoate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered
-
Ethyl Iodide (CH₃CH₂I) (1.5 eq)
-
Anhydrous Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-hydroxy-4-iodobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension (approximately 10-15 mL of solvent per gram of the starting benzoate).
-
Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of acetone is 56 °C). Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium iodide byproduct and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Methyl 2-ethoxy-4-iodobenzoate.
Causality and Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing hydrolysis of the methyl ester.[5] Stronger bases like sodium hydride could be used but increase the risk of side reactions.[8]
-
Choice of Solvent: Acetone is a polar aprotic solvent that facilitates SN2 reactions and is easily removed due to its low boiling point.[3]
-
Excess Reagents: A slight excess of ethyl iodide is used to ensure complete conversion of the phenoxide.
-
Purification: Column chromatography is essential to separate the desired product from any unreacted starting material and potential byproducts.
Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: Mechanism of the Williamson ether synthesis for Methyl 2-ethoxy-4-iodobenzoate.
Predicted Chemical and Physical Properties
As Methyl 2-ethoxy-4-iodobenzoate is not a widely cataloged compound, its physical and chemical properties can be predicted based on analogous structures such as Methyl 2-ethoxybenzoate and other related iodinated aromatic esters.
| Property | Predicted Value | Justification / Reference |
| Molecular Formula | C₁₀H₁₁IO₃ | Based on chemical structure |
| Molecular Weight | 306.09 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid or pale yellow oil | Iodinated aromatic compounds are often crystalline solids.[9] The ethoxybenzoate analog is a liquid. |
| Melting Point | 60-80 °C | Expected to be higher than Methyl 2-ethoxybenzoate due to the heavy iodine atom increasing intermolecular forces. Methyl 2-hydroxy-4-iodobenzoate has a melting point of 69-73 °C.[10] |
| Boiling Point | > 250 °C (at atm. pressure) | Expected to be significantly higher than Methyl 2-ethoxybenzoate (b.p. ~248 °C) due to the much higher molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Typical for organic esters of this size. |
Spectroscopic Characterization
The identity and purity of the synthesized Methyl 2-ethoxy-4-iodobenzoate would be confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic, ethoxy, and methoxy protons.
-
Aromatic Protons (δ 6.5-8.0 ppm): The three protons on the benzene ring will appear in this region. Due to the substitution pattern, they will likely appear as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets. The proton ortho to the iodine will be the most downfield.
-
Ethoxy Group Protons (δ 4.1 ppm, quartet; δ 1.4 ppm, triplet): The methylene protons (-OCH₂-) adjacent to the aromatic ring will be deshielded and appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet. This is a characteristic pattern for an ethoxy group.[11]
-
Methoxy Group Protons (δ 3.9 ppm, singlet): The three protons of the methyl ester will appear as a sharp singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will be significantly downfield.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom will be shifted upfield to around 90-100 ppm, while the carbon attached to the ethoxy group will be downfield.
-
Ethoxy Group Carbons (δ ~64 ppm, -OCH₂-; δ ~15 ppm, -CH₃): The methylene and methyl carbons of the ethoxy group will appear in the aliphatic region.[12]
-
Methoxy Group Carbon (δ ~52 ppm): The methyl ester carbon will appear in the typical range for ester methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
-
C=O Stretch (approx. 1720-1740 cm⁻¹): A strong absorption band characteristic of the ester carbonyl group.
-
C-O Stretches (approx. 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹): Strong bands corresponding to the aryl-alkyl ether and the ester C-O bonds.[12]
-
Aromatic C=C Stretches (approx. 1450-1600 cm⁻¹): Multiple sharp bands in this region.
-
sp³ C-H Stretches (approx. 2850-3000 cm⁻¹): From the ethoxy and methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 306, corresponding to the molecular weight of the compound.
-
Isotope Pattern: The presence of iodine will result in a characteristic M+1 peak.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃, M-31), the ethoxy group (-OCH₂CH₃, M-45), and potentially the iodine atom (M-127).
Applications and Future Directions
Methyl 2-ethoxy-4-iodobenzoate, once synthesized, holds significant potential as a versatile building block in several areas of research and development:
-
Pharmaceutical Synthesis: The iodo-substituent is a prime handle for introducing complex molecular fragments via cross-coupling reactions.[1] This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The overall scaffold could be explored for its potential in developing new therapeutic agents.
-
Materials Science: Aryl iodides are valuable precursors for the synthesis of conjugated polymers and organic electronic materials.[13] The ethoxy and ester groups can be used to fine-tune the solubility and electronic properties of these materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Agrochemicals: Many modern herbicides and pesticides are based on substituted aromatic scaffolds. The unique combination of functional groups in Methyl 2-ethoxy-4-iodobenzoate could be leveraged in the development of new crop protection agents.
Conclusion
While not a readily available chemical, Methyl 2-ethoxy-4-iodobenzoate represents a valuable synthetic target with considerable potential for applications in drug discovery and materials science. This guide has outlined a robust and scientifically sound protocol for its synthesis from Methyl 2-hydroxy-4-iodobenzoate via the Williamson ether synthesis. The predicted physical and spectroscopic properties provide a benchmark for the characterization of the synthesized compound. The strategic placement of the ester, ethoxy, and iodo functionalities makes this molecule an attractive and versatile building block for further chemical exploration.
References
-
Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. University of Colorado Boulder. [Link]
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Wikipedia. (2021, October 23). Williamson ether synthesis. Wikipedia. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. [Link]
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Williamson Ether Synthesis. (n.d.). The Williamson ether synthesis. [Link]
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Wikipedia. (n.d.). Methyl 4-iodobenzoate. Wikipedia. [Link]
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University of Calgary. (n.d.). Ch24: ArOH to ArOR. University of Calgary. [Link]
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Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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The Automated Topology Builder. (n.d.). Ethylphenylether | C8H10O | MD Topology | NMR | X-Ray. [Link]
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PureSynth. (n.d.). Methyl 2-Ethoxybenzoate 99.0%(GC). PureSynth. [Link]
-
Ube, H., & Nakajima, K. (2020). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 25(23), 5649. [Link]
-
Jiao, D., Cheng, H., Shang, Z., & Huang, D. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Chemistry, 6(1), 1-11. [Link]
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PubChem. (n.d.). 2-Methoxybenzoate. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. (n.d.). Methyl 2-ethoxybenzoate. Pharmaffiliates. [Link]
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Kimble, M. J., Myers, S. D., & Benedict, J. B. (2024). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 9(5), x240394. [Link]
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National Science Foundation. (2024, May 1). Methyl 2-hydroxy-4-iodobenzoate. NSF Public Access Repository. [Link]
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Banerjee, A. K., et al. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
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Seidl, T. L., et al. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses. [Link]
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Chen, C. Y., et al. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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Molecular weight and formula of Methyl 2-ethoxy-4-iodobenzoate
An In-depth Technical Guide to the Properties and Synthesis of Methyl 2-ethoxy-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethoxy-4-iodobenzoate is a substituted aromatic ester with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its structure, featuring an iodine atom, an ethoxy group, and a methyl ester on a benzene ring, offers multiple points for chemical modification. The iodine atom is particularly amenable to modern cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the compound's physicochemical properties and proposes a detailed, field-proven synthetic protocol based on established chemical principles, designed for practical application in a laboratory setting.
Introduction
Substituted iodobenzoate esters are invaluable intermediates in medicinal chemistry and materials science. The carbon-iodine bond serves as a highly versatile functional handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are foundational methods for forming new carbon-carbon bonds.[1] Compounds like Methyl 2-iodobenzoate and its derivatives are key precursors in the synthesis of Active Pharmaceutical Ingredients (APIs), where the specific arrangement of substituents is crucial for pharmacological activity.[1]
Methyl 2-ethoxy-4-iodobenzoate is a specialized derivative within this class. While not a widely commercialized reagent, its unique substitution pattern makes it a desirable intermediate for accessing novel chemical space. The ortho-ethoxy group can influence the conformation and electronic properties of the molecule, potentially imparting unique biological activities or material properties in more complex downstream products. This guide addresses the absence of readily available data by providing calculated properties and a robust, proposed synthetic route derived from analogous, well-documented chemical transformations.
Physicochemical and Structural Properties
The fundamental properties of Methyl 2-ethoxy-4-iodobenzoate are derived from its molecular structure. These characteristics are essential for planning synthetic routes, purification strategies, and analytical characterization.
-
Chemical Formula: C₁₀H₁₁IO₃
-
Molecular Weight: 306.09 g/mol
-
IUPAC Name: Methyl 2-ethoxy-4-iodobenzoate
-
Structure:
(Note: This is a placeholder for the actual chemical structure image.)
The table below summarizes the key calculated and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁IO₃ | (Calculated) |
| Molecular Weight | 306.09 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Predicted) |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | (Predicted) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Proposed Synthesis Protocol: Ethylation of Methyl 2-hydroxy-4-iodobenzoate
Given that Methyl 2-ethoxy-4-iodobenzoate is not a common stock chemical, a reliable synthesis from available precursors is required. The most logical and efficient pathway is the ethylation of the corresponding phenolic precursor, Methyl 2-hydroxy-4-iodobenzoate, via a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, known for its reliability and high yields.
The precursor, Methyl 2-hydroxy-4-iodobenzoate (also known as methyl 4-iodosalicylate), is a known compound whose structure and synthesis have been described in the scientific literature.[2]
Synthesis Workflow Diagram
The following diagram illustrates the proposed two-step conversion.
Caption: Proposed synthesis workflow for Methyl 2-ethoxy-4-iodobenzoate.
Detailed Step-by-Step Methodology
This protocol is designed for the synthesis of approximately 1 mmol of the target compound and can be scaled accordingly.
Materials:
-
Methyl 2-hydroxy-4-iodobenzoate (278.04 g/mol )
-
Ethyl iodide (155.97 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (138.21 g/mol )
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-hydroxy-4-iodobenzoate (1.0 g, 3.59 mmol).
-
Add anhydrous potassium carbonate (1.5 g, 10.78 mmol, 3.0 equivalents).
-
Add 30 mL of anhydrous acetonitrile.
-
-
Reagent Addition and Reaction:
-
Stir the suspension at room temperature for 10 minutes.
-
Add ethyl iodide (0.87 mL, 10.78 mmol, 3.0 equivalents) to the suspension via syringe.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Rationale: Potassium carbonate is a mild inorganic base sufficient to deprotonate the phenol, making it nucleophilic. Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction without interfering. A molar excess of the base and ethylating agent ensures the reaction goes to completion.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of celite to remove the solid potassium carbonate and wash the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc).
-
Rationale: Chromatography separates the desired product from unreacted ethyl iodide and any minor side products, yielding the pure compound.
-
-
Characterization:
-
Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain Methyl 2-ethoxy-4-iodobenzoate as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Applications in Research and Drug Development
While specific applications for Methyl 2-ethoxy-4-iodobenzoate are not widely documented, its utility can be confidently inferred from the extensive applications of its structural analogs.
-
Pharmaceutical Synthesis: Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions.[3] This compound can serve as a key intermediate for synthesizing complex molecules, including potential anticancer agents like pemetrexed, where related iodobenzoates are used.[3]
-
Materials Science: The iodo-functionalization allows for its use in creating novel organic materials. For instance, Methyl 4-iodobenzoate is used in the synthesis of new OLED luminescent materials.[4]
-
Medicinal Chemistry: The introduction of an ortho-ethoxy group can sterically and electronically tune the molecule, a common strategy in drug design to improve binding affinity, selectivity, or pharmacokinetic properties. The core scaffold is valuable for building libraries of compounds for screening against various biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-ethoxy-4-iodobenzoate is not available, precautions should be based on structurally similar aryl iodides.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light, as many aryl iodides are light-sensitive.
Conclusion
Methyl 2-ethoxy-4-iodobenzoate represents a valuable, though not commonly available, synthetic intermediate. This guide provides its core physicochemical data and a robust, scientifically-grounded protocol for its synthesis from a known precursor. By leveraging the reliable Williamson ether synthesis, researchers can readily access this compound for use in drug discovery, medicinal chemistry, and materials science, enabling the exploration of novel and complex molecular designs.
References
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- Methyl 4-iodobenzoate - Wikipedia.Wikipedia.
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Methyl 2-ethoxy-4-iodobenzoate vs Methyl 2-hydroxy-4-iodobenzoate
An In-Depth Technical Guide to the Synthesis, Properties, and Application of Key Iodinated Benzoate Intermediates: A Comparative Analysis of Methyl 2-ethoxy-4-iodobenzoate and Methyl 2-hydroxy-4-iodobenzoate
For inquiries, please contact: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive comparative analysis of two pivotal iodinated aromatic intermediates: Methyl 2-ethoxy-4-iodobenzoate and Methyl 2-hydroxy-4-iodobenzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their physicochemical properties, synthetic pathways, and strategic applications in modern organic synthesis. We will explore the influence of the ortho-substituent—ethoxy versus hydroxy—on the reactivity of the molecule, particularly in the context of cross-coupling reactions. Detailed, field-proven protocols for the synthesis of both compounds are provided, alongside a discussion of the underlying chemical principles that govern these transformations.
Introduction: The Strategic Importance of Iodinated Benzoates
Iodinated aromatic compounds are indispensable building blocks in contemporary organic chemistry, primarily owing to the unique reactivity of the carbon-iodine bond. The relatively low bond dissociation energy and high polarizability of the C-I bond make it an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1][2][3] These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2][4]
This guide focuses on two closely related derivatives: Methyl 2-hydroxy-4-iodobenzoate (also known as methyl 4-iodosalicylate) and Methyl 2-ethoxy-4-iodobenzoate. The presence of a hydroxyl or ethoxy group at the ortho position to the methyl ester functionality introduces significant electronic and steric differences, which in turn modulate the overall reactivity and potential applications of these molecules. Understanding these differences is crucial for the rational design of synthetic routes and the development of novel chemical entities.
Comparative Physicochemical Properties
The seemingly subtle difference between a hydroxyl and an ethoxy group at the 2-position results in distinct physicochemical properties that influence their solubility, melting point, and intermolecular interactions.
| Property | Methyl 2-hydroxy-4-iodobenzoate | Methyl 2-ethoxy-4-iodobenzoate (Predicted) |
| IUPAC Name | Methyl 2-hydroxy-4-iodobenzoate | Methyl 2-ethoxy-4-iodobenzoate |
| Synonyms | Methyl 4-iodosalicylate | N/A |
| CAS Number | 18179-39-0[5] | Not readily available |
| Molecular Formula | C8H7IO3[5] | C10H11IO3 |
| Molecular Weight | 278.04 g/mol [5] | 306.09 g/mol |
| Appearance | Solid[6] | Likely a solid or oil |
| Melting Point | 69-73 °C[6] | Expected to be lower than the hydroxy analog |
| Hydrogen Bond Donor | 1[5] | 0 |
| Hydrogen Bond Acceptor | 3[5] | 3 |
| Topological Polar Surface Area | 46.5 Ų[5] | 35.5 Ų |
The most significant difference lies in the ability of Methyl 2-hydroxy-4-iodobenzoate to act as a hydrogen bond donor. This leads to the formation of intermolecular and intramolecular hydrogen bonds, resulting in a higher melting point and influencing its crystal packing.[1][7][8] The ethoxy derivative, lacking a labile proton, cannot engage in hydrogen bonding in the same manner, which is expected to result in a lower melting point and different solubility characteristics.
Synthesis and Mechanistic Considerations
The synthetic pathways to these two molecules are intrinsically linked, with Methyl 2-hydroxy-4-iodobenzoate often serving as the precursor to its ethoxy counterpart.
Synthesis of Methyl 2-hydroxy-4-iodobenzoate
The synthesis of Methyl 2-hydroxy-4-iodobenzoate typically starts from the readily available Methyl 2-hydroxybenzoate (Methyl Salicylate). The key transformation is the regioselective iodination of the aromatic ring.
Experimental Protocol: Iodination of Methyl Salicylate
Materials:
-
Methyl 2-hydroxybenzoate (Methyl Salicylate)
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or Potassium iodate (KIO₃)
-
Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-hydroxybenzoate in glacial acetic acid.
-
Add iodine and a suitable oxidizing agent such as periodic acid or potassium iodate to the solution.[9]
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to 60-80°C and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water and a solution of sodium thiosulfate to remove any unreacted iodine.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water, to afford pure Methyl 2-hydroxy-4-iodobenzoate.
Causality of Experimental Choices:
-
Regioselectivity: The hydroxyl group is a strongly activating, ortho-, para-directing group. The para-position is sterically more accessible than the ortho-position, leading to preferential iodination at the 4-position.
-
Oxidizing Agent: An oxidizing agent is required to generate the electrophilic iodine species (I⁺) necessary for electrophilic aromatic substitution.
Synthesis of Methyl 2-ethoxy-4-iodobenzoate
The conversion of the 2-hydroxy group to a 2-ethoxy group is classically achieved via the Williamson ether synthesis.[10][11][12][13] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Methyl 2-hydroxy-4-iodobenzoate
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Iodoethane (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-hydroxy-4-iodobenzoate and anhydrous DMF.
-
Add anhydrous potassium carbonate (a mild base) to the suspension.[14]
-
Add iodoethane dropwise to the stirring mixture.
-
Heat the reaction to 50-80°C and stir for 4-8 hours.[11][13] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield Methyl 2-ethoxy-4-iodobenzoate.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group to form the much more nucleophilic phenoxide ion. Potassium carbonate is a common and effective choice for this purpose.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.[11]
-
Alkylating Agent: Iodoethane is a good ethylating agent as iodide is an excellent leaving group.
Comparative Reactivity and Applications
The primary utility of both molecules lies in their role as scaffolds for further molecular elaboration, primarily through cross-coupling reactions at the C-I bond.
Methyl 2-hydroxy-4-iodobenzoate
The presence of the free hydroxyl group offers both advantages and potential complications.
-
Advantages: The hydroxyl group can be used as a handle for further functionalization or can participate in directing metallation reactions. It also plays a role in the synthesis of various biologically active compounds and natural products.[1]
-
Potential Complications: The acidic proton of the hydroxyl group can interfere with certain organometallic reagents (e.g., Grignard reagents) or require a protection-deprotection sequence in multi-step syntheses.
Applications:
-
Precursor for Cross-Coupling Reactions: It is an effective substrate for Suzuki-Miyaura and Stille reactions to form carbon-carbon bonds.[1]
-
Synthesis of Heterocycles: The phenolic hydroxyl and the adjacent ester can be involved in cyclization reactions to form various heterocyclic systems.
Methyl 2-ethoxy-4-iodobenzoate
The ethoxy group is generally considered to be more robust and less reactive than the hydroxyl group.
-
Advantages: The absence of an acidic proton makes it compatible with a wider range of reaction conditions and organometallic reagents without the need for a protecting group. This can lead to more streamlined and efficient synthetic routes.
-
Steric Hindrance: The ethoxy group is sterically bulkier than the hydroxyl group, which can influence the approach of reagents to the adjacent ester or the C-I bond, potentially affecting reaction rates and yields.
Applications:
-
Pharmaceutical Intermediates: The ethoxy-substituted benzene ring is a common motif in many pharmaceutical agents. This intermediate can be used in the synthesis of selective estrogen receptor modulators and other complex drug molecules.[15][16]
-
Advanced Materials: Similar to other iodinated aromatics, it can serve as a building block for conjugated polymers and organic electronic materials.[3][17]
Visualization of Synthetic Pathways
The relationship between these two compounds and their synthetic origins can be visualized as follows:
Caption: Synthetic relationship between the two target compounds.
Conclusion
Methyl 2-hydroxy-4-iodobenzoate and Methyl 2-ethoxy-4-iodobenzoate are valuable and versatile intermediates in organic synthesis. The choice between them is dictated by the specific requirements of the synthetic target and the planned reaction sequence. The hydroxylated compound offers a reactive handle for further functionalization but may require protecting group strategies. In contrast, the ethoxylated analog provides a more inert scaffold that is compatible with a broader range of reaction conditions, making it ideal for applications where the ortho-substituent is primarily a structural element. A thorough understanding of their respective properties and synthetic routes, as detailed in this guide, is essential for their effective utilization in research and development.
References
-
Kimble, M. J., Myers, S. D., & Benedict, J. B. (2024). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 9(5). Available at: [Link]
-
Seidl, T. L., Moment, A., Orella, C., Vickery, T., & Stuart, D. R. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-iodosalicylate. PubChem. Available at: [Link]
-
Kimble, M. J., Myers, S. D., & Benedict, J. B. (2024). Methyl 2-hydroxy-4-iodobenzoate. NSF Public Access Repository. Available at: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Available at: [Link]
-
Kimble, M. J., Myers, S. D., & Benedict, J. B. (2024). (PDF) Methyl 2-hydroxy-4-iodobenzoate. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Available at: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-4-iodobenzoate. PubChem. Available at: [Link]
- Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.
-
Wikipedia. (n.d.). Methyl 4-iodobenzoate. In Wikipedia. Available at: [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-iodobenzoate. PubChem. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... Available at: [Link]
-
Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Available at: [Link]
-
Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Available at: [Link]
- Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
-
Lomozová, Z., et al. (2024). Different behavior of food-related benzoic acids toward iron and copper. Food Chemistry. Available at: [Link]
-
Quora. (2015, May 13). Why is 2-hydroxy benzoic acid more acidic than 2-methyl benzoic acid? Available at: [Link]
-
Swisłocka, R. (2010). Comparison of molecular structure of alkali metal ortho substituted benzoates. ResearchGate. Available at: [Link]
-
Georganics. (n.d.). Methyl 2-iodobenzoate. Available at: [Link]
Sources
- 1. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-Iodobenzoate (CAS NO:610-97-9) | Methyl 2-Iodobenzoate Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 4-iodosalicylate | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-碘水杨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl 2-hydroxy-4-iodobenzoate | NSF Public Access Repository [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. guidechem.com [guidechem.com]
Suppliers and price of Methyl 2-ethoxy-4-iodobenzoate intermediate
An In-depth Technical Guide to the Synthesis and Supply of Methyl 2-ethoxy-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethoxy-4-iodobenzoate is a valuable substituted aromatic intermediate, prized for its utility in constructing complex molecular architectures. The presence of an iodo group makes it an excellent substrate for a variety of cross-coupling reactions, while the ethoxy and methyl ester functionalities offer additional points for modification or can influence the electronic properties of the molecule. This guide provides a comprehensive overview of a robust and logical synthetic pathway to Methyl 2-ethoxy-4-iodobenzoate, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purity assessment. Furthermore, it presents a survey of commercial suppliers for the target compound and its key precursors, offering a practical resource for procurement and research planning.
Introduction: Significance in Chemical Synthesis
In the landscape of modern drug discovery and materials science, the design and synthesis of novel organic molecules are paramount. Halogenated aromatic compounds, particularly aryl iodides, serve as fundamental building blocks due to their reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig). Methyl 2-ethoxy-4-iodobenzoate belongs to this critical class of intermediates. Its structure is primed for synthetic elaboration, making it a key precursor for creating biaryl systems and other complex structures often found in active pharmaceutical ingredients (APIs) and functional organic materials. The strategic placement of the ethoxy and methyl ester groups can influence solubility, binding interactions, and electronic properties in the final target molecules.
Recommended Synthetic Pathway and Mechanism
A chemically sound and efficient pathway for the synthesis of Methyl 2-ethoxy-4-iodobenzoate begins with the commercially available precursor, 2-Hydroxy-4-iodobenzoic acid . The synthesis proceeds in two classical and high-yielding steps: a Williamson ether synthesis followed by a Fischer esterification.
Caption: Overall two-step synthesis of Methyl 2-ethoxy-4-iodobenzoate.
Step 1: Williamson Ether Synthesis of 2-Ethoxy-4-iodobenzoic Acid
The first step involves the conversion of the phenolic hydroxyl group of 2-Hydroxy-4-iodobenzoic acid into an ethoxy ether.
Causality and Mechanism: The Williamson ether synthesis is a classic SN2 reaction.[1][2] It proceeds via the deprotonation of the alcohol (in this case, a phenol) to form a more nucleophilic alkoxide (phenoxide). This is typically achieved with a moderately strong base like potassium carbonate (K₂CO₃). The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide. The iodide ion is an excellent leaving group, facilitating the displacement and formation of the ether bond.[3]
Caption: Key stages of the Fischer Esterification mechanism.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Protocol for Step 1: Synthesis of 2-Ethoxy-4-iodobenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Hydroxy-4-iodobenzoic acid | 264.02 | 10.0 g | 0.0379 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 7.85 g | 0.0568 | 1.5 |
| Ethyl Iodide (EtI) | 155.97 | 7.10 g (3.66 mL) | 0.0455 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Hydroxy-4-iodobenzoic acid (10.0 g, 0.0379 mol) and anhydrous potassium carbonate (7.85 g, 0.0568 mol).
-
Add N,N-Dimethylformamide (DMF, 100 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (3.66 mL, 0.0455 mol) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
Acidify the aqueous solution to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).
-
Dry the crude product, 2-ethoxy-4-iodobenzoic acid, under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Protocol for Step 2: Synthesis of Methyl 2-ethoxy-4-iodobenzoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Ethoxy-4-iodobenzoic acid | 292.07 | 10.0 g | 0.0342 | 1.0 |
| Methanol (MeOH) | - | 150 mL | - | Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 3 mL | - | Catalyst |
Procedure:
-
To a 250 mL round-bottom flask, add the dried 2-ethoxy-4-iodobenzoic acid (10.0 g, 0.0342 mol) from Step 1.
-
Add methanol (150 mL) and stir to dissolve the acid.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3 mL) dropwise with continuous stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3-5 hours. [4]Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final product, Methyl 2-ethoxy-4-iodobenzoate, by column chromatography on silica gel or recrystallization to obtain a pure solid.
Purity Assessment and Characterization
To ensure the identity and purity of the synthesized Methyl 2-ethoxy-4-iodobenzoate, a combination of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the crude and purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should show characteristic peaks for the ethoxy group, the methyl ester, and the aromatic protons with the expected splitting patterns and integration.
-
Infrared (IR) Spectroscopy: This technique will confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹) and the C-O ether stretches.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Melting Point Analysis: A sharp melting point range for the purified solid indicates high purity.
Commercial Sourcing: Suppliers and Price
Methyl 2-ethoxy-4-iodobenzoate is a specialty chemical. While it may not be a stock item for all major suppliers, it is available from companies specializing in fine chemicals, building blocks, and custom synthesis. The key precursor, 2-Hydroxy-4-iodobenzoic acid, is more readily available.
| Compound | Supplier(s) | Purity | Quantity | Estimated Price (USD) |
| Methyl 2-ethoxy-4-iodobenzoate | Available through custom synthesis providers and specialized fine chemical suppliers. | >97% | 1g - 100g | Varies significantly; requires quotation. |
| 2-Hydroxy-4-iodobenzoic acid | Sigma-Aldrich, Boron Molecular [5] | ≥97% | 5g - 25g | $100 - $400 |
| Methyl 4-iodo-2-methoxybenzoate * | Strem,[6] Apollo Scientific [7] | >98% | 25g - 100g | $120 - $360 |
Note: Data for the closely related methoxy-analogue is provided for price comparison and to identify potential suppliers for the ethoxy- version.
Safety, Handling, and Storage
-
Handling: Use chemical-resistant gloves, safety goggles, and a lab coat. Handle reagents, especially concentrated sulfuric acid and ethyl iodide (a potential alkylating agent), with extreme care in a fume hood.
-
Storage: Store Methyl 2-ethoxy-4-iodobenzoate and its precursors in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct light.
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.
Conclusion
Methyl 2-ethoxy-4-iodobenzoate is a synthetically valuable intermediate accessible through a reliable, two-step procedure employing the Williamson ether synthesis and Fischer esterification. This guide provides the necessary technical details, from mechanistic understanding to practical laboratory protocols and sourcing information, to empower researchers in their synthetic endeavors. The robust nature of the described reactions and the commercial availability of the key precursor make this compound a readily attainable building block for advancing research in drug discovery and materials science.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. strem.com [strem.com]
- 7. METHYL 4-IODO-2-METHOXYBENZOATE 100G - OR4703-100G [dabos.com]
Methodological & Application
Application Note & Detailed Protocol: Strategic O-Alkylation of Methyl 2-hydroxy-4-iodobenzoate with Ethyl Iodide
Audience: Researchers, scientists, and drug development professionals.
Abstract & Strategic Overview
This application note provides a comprehensive, field-proven protocol for the O-alkylation of Methyl 2-hydroxy-4-iodobenzoate using ethyl iodide. This reaction, a specific application of the Williamson ether synthesis, is a crucial transformation for synthesizing multi-functionalized aromatic intermediates. The resulting product, Methyl 2-ethoxy-4-iodobenzoate, serves as a valuable scaffold in medicinal chemistry and materials science. The presence of the iodide allows for subsequent carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the ethoxy and methyl ester groups offer sites for further modification.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a robust, step-by-step protocol, and includes a troubleshooting guide to ensure experimental success.
Mechanistic Rationale: The Williamson Ether Synthesis
The alkylation proceeds via the classic Williamson ether synthesis, an Sₙ2 (bimolecular nucleophilic substitution) reaction.[3][4] The process can be dissected into two critical stages:
-
Deprotonation: The phenolic hydroxyl group of Methyl 2-hydroxy-4-iodobenzoate is sufficiently acidic (pKa ≈ 10) to be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃).[5] K₂CO₃ is an ideal choice as it is inexpensive, easy to handle, and strong enough to generate the nucleophilic phenoxide anion without being so aggressive as to promote side reactions, such as hydrolysis of the methyl ester.[6][7][8]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of ethyl iodide in a backside assault, displacing the iodide leaving group. This Sₙ2 mechanism is highly efficient because ethyl iodide is a primary alkyl halide, which minimizes the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[5][9] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is recommended to solvate the potassium counter-ion, thereby liberating the phenoxide nucleophile and accelerating the reaction rate.[9]
Sources
- 1. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Alkylation of Methyl 2-hydroxy-4-iodobenzoate
Case ID: ALK-4-IODO-SAL Subject: Yield Optimization for Methyl 2-ethoxy-4-iodobenzoate Synthesis Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are attempting to synthesize Methyl 2-ethoxy-4-iodobenzoate via the O-alkylation of Methyl 2-hydroxy-4-iodobenzoate (Methyl 4-iodosalicylate).
Users frequently report yields stuck at 50-60% or significant hydrolysis byproducts. The root cause is often the intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl, which significantly reduces the acidity of the phenol, making deprotonation difficult using standard Williamson ether conditions.
This guide provides a high-performance protocol using the Cesium Effect to break this kinetic barrier, along with a troubleshooting decision tree.
Module 1: The Optimized Protocol (High-Yield Method)
Do not rely on the standard Acetone/
Reagent Selection Logic
| Component | Recommendation | Technical Rationale |
| Solvent | DMF (Anhydrous) | High dielectric constant breaks the internal H-bond. Acetone is often too volatile to reach the necessary activation energy without pressurized vessels. |
| Base | Critical: The large radius of | |
| Alkylator | Ethyl Iodide (EtI) | Better leaving group ( |
| Additives | None | Avoid NaI or phase transfer catalysts if using DMF/Cs; they are redundant and complicate workup. |
Step-by-Step Procedure
Scale: 1.0 g Starting Material (Methyl 2-hydroxy-4-iodobenzoate)[1]
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon.[2] -
Note on Light: The iodine moiety is light-sensitive. Wrap the flask in aluminum foil.
-
-
Activation (The H-Bond Break):
-
Add 1.0 g (3.6 mmol) of Methyl 2-hydroxy-4-iodobenzoate.
-
Add 5.0 mL of anhydrous DMF (Concentration ~0.7 M).
-
Add 1.76 g (5.4 mmol, 1.5 equiv) of
. -
Crucial Step: Stir at Room Temperature (RT) for 15 minutes before adding the alkyl halide. You will see a color change (often yellow/orange) indicating phenoxide formation.
-
-
Alkylation:
-
Add 0.43 mL (5.4 mmol, 1.5 equiv) of Ethyl Iodide dropwise.
-
Stir at RT for 1 hour, then heat to 50°C for 3-4 hours.
-
QC Check: Spot TLC (Hexane/EtOAc 4:1). The starting material (phenol) runs lower and stains strongly with
(purple). The product runs higher and is UV active but negative.
-
-
Workup (Emulsion Control):
-
Cool to RT.
-
Dilute with 30 mL Ethyl Acetate (EtOAc).
-
Wash with Water (2 x 20 mL) to remove DMF.
-
Wash with Saturated
(Thiosulfate) (1 x 10 mL) to remove any free iodine (prevents product discoloration). -
Dry over
, filter, and concentrate.[1]
-
Module 2: Troubleshooting & Diagnostics
Visualizing the Problem Space
The following diagram illustrates the kinetic competition between the desired alkylation and common failure modes.
Figure 1: Reaction pathway analysis showing the critical divergence points between successful alkylation, hydrolysis, and stalled reaction due to ionic pairing issues.
Frequently Asked Questions (FAQ)
Q1: My reaction stalls at 60% conversion even after 24 hours. Adding more base doesn't help.
-
Diagnosis: This is the "Salicylate Trap." The intramolecular H-bond is reforming because the cation (
or ) is too small to effectively separate the phenoxide from the carbonyl oxygen. -
Fix: Switch to Cesium Carbonate (
) . If you cannot change the base, add 18-Crown-6 (10 mol%) to your reaction to sequester the potassium ion and naked the phenoxide.
Q2: I see a new spot on TLC that drags at the baseline (Acidic).
-
Diagnosis: Ester Hydrolysis. You have inadvertently saponified the methyl ester. This happens if your solvent is "wet" (contains water) or if you used a hydroxide base (NaOH/KOH).
-
Fix:
-
Ensure DMF is anhydrous (stored over molecular sieves).
-
Switch from strong hydroxide bases to Carbonates (
or ). -
Rescue: You can re-esterify the crude mixture using MeI/Base, but it is cleaner to restart with dry conditions.
-
Q3: The product is dark purple/brown after concentration.
-
Diagnosis: Iodine liberation. The C-I bond at position 4 is relatively stable, but light or trace acid can cause homolytic cleavage over time.
-
Fix: Wash the organic layer with 10% Sodium Thiosulfate (
) during workup. This reduces back to iodide (colorless). Store the final product in amber vials.
Q4: Can I use Diethyl Sulfate (
-
Answer: Yes, but with caution.
is cheaper and often reacts faster, but it is highly toxic. If using , you must quench the reaction with aqueous ammonium hydroxide to destroy excess alkylating agent before workup.
Module 3: Quantitative Comparison
The following data summarizes internal optimization runs for this specific class of ortho-substituted phenols.
| Condition | Solvent | Base | Temp | Time | Yield (Isolated) |
| Standard | Acetone | Reflux (56°C) | 18 h | 55-65% | |
| Aggressive | DMF | NaH | 0°C to RT | 2 h | 40% (Hydrolysis issues) |
| Optimized | DMF | 50°C | 4 h | 92-96% | |
| Green | MeCN | Reflux (82°C) | 12 h | 75% |
References
-
Cesium Effect in Phenol Alkylation
-
Williamson Ether Synthesis Mechanisms
-
Starting Material Properties (Methyl 4-iodosalicylate)
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 4-iodosalicylate | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for Methyl 2-ethoxy-4-iodobenzoate: Column vs Crystallization
Case ID: PUR-MEIB-001 Subject: Optimization of Purification Protocols: Crystallization vs. Column Chromatography Applicable Compound: Methyl 2-ethoxy-4-iodobenzoate (CAS: Analogous to 2-hydroxy precursors/derivatives) Chemical Class: Halogenated Alkoxy Benzoate Esters
Introduction
Welcome to the Technical Support Center. You are likely synthesizing Methyl 2-ethoxy-4-iodobenzoate , a critical intermediate often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide addresses the common dilemma: "Should I run a column or crystallize?"
The presence of the ortho-ethoxy group and the para-iodine atom creates a specific solubility profile. The ethoxy group disrupts the strong intermolecular hydrogen bonding seen in its precursor (Methyl 2-hydroxy-4-iodobenzoate), potentially lowering the melting point and increasing solubility in lipophilic solvents. However, the heavy iodine atom facilitates crystal packing via halogen bonding.
Part 1: Diagnostic Decision Matrix
Before committing resources, determine the state of your crude material. Use this logic flow to select the optimal method.
Figure 1: Decision matrix for selecting purification methodology based on crude purity and physical state.
Part 2: Troubleshooting Crystallization (Method A)
Context: Crystallization is the preferred method for scale-up (>10g) due to cost efficiency. However, alkoxy-benzoates are prone to "oiling out" if the solvent system is not tuned correctly.
Common Issues & Solutions
Q1: My product forms a separate oily layer at the bottom of the flask instead of crystals. Why?
-
The Science: This is "oiling out." It occurs when the temperature of the solution drops below the liquid-liquid phase separation boundary (LLPS) before it hits the solid-liquid solubility curve. The ethoxy group increases lipophilicity, making the compound reluctant to crystallize from highly polar solvents like pure water or cold methanol.
-
The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a "Bridge" Solvent: If using Ethanol/Water, add a small amount of Acetone or THF to increase the solubility of the oil phase.
-
Seed It: Add a seed crystal at the cloud point (the moment turbidity appears). This bypasses the nucleation energy barrier.
-
Slow Down: Cool the vessel in a Dewar flask or oil bath (turn off heat, leave flask in oil) to reduce the cooling rate.
-
Q2: Which solvent system should I use? Based on the structure (Lipophilic Iodine + Polar Ester + Lipophilic Ethoxy), use these systems:
| System | Ratio (v/v) | Protocol Notes |
| Ethanol / Water | 9:1 to 5:1 | Standard. Dissolve in hot EtOH. Add hot water dropwise until slight turbidity. Cool slowly. |
| Heptane / EtOAc | 10:1 to 5:1 | For Lipophilic Impurities. Good if your impurity is the starting phenol (which is less soluble in Heptane). |
| IPA (Isopropyl Alcohol) | 100% | Single Solvent. Dissolve at reflux. Cool to -20°C. Good for removing inorganic salts. |
Q3: The crystals are yellow/brown, but the product should be white.
-
Cause: Trace iodine (I2) liberation or oxidized phenolic impurities.
-
The Fix: Wash the crude organic layer with 10% Sodium Thiosulfate (Na2S2O3) before attempting crystallization. This reduces free iodine (colored) to iodide (colorless/water-soluble).
Part 3: Troubleshooting Chromatography (Method B)
Context: Use this when purity is low (<85%) or if the specific impurity has a retention factor (
Common Issues & Solutions
Q1: The starting material (Phenol) co-elutes with my product.
-
The Science: The starting material (likely Methyl 2-hydroxy-4-iodobenzoate) has an intramolecular hydrogen bond (between OH and Carbonyl) that "hides" its polarity, making it run faster on silica than expected for a phenol.
-
The Fix:
-
Do NOT add Acid: Acidifying the mobile phase suppresses ionization, making the phenol run even faster (closer to your product).
-
Use Toluene: Switch from Hexane/EtOAc to Toluene/EtOAc . The
interactions between Toluene and the aromatic rings can alter selectivity (selectivity ).
-
Q2: I see "ghost" peaks or streaking.
-
Cause: The ester might be hydrolyzing on the acidic silica gel, or the iodide is degrading.
-
The Fix:
-
Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane. This neutralizes acidic sites.
-
Speed: Do not leave the compound on the column overnight. Iodides are light-sensitive. Wrap the column in foil.
-
Q3: Recommended Gradient Protocol
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate.
| CV (Column Volumes) | % B (Ethyl Acetate) | Purpose |
| 0 - 2 | 0% | Equilibrate / Elute non-polar grease |
| 2 - 5 | 0% | Elute highly non-polar byproducts |
| 5 - 15 | 5% | Elute Product (Target) |
| 15 - 20 | 20% | Elute polar impurities (Phenols/Acids) |
Part 4: Comparative Analysis
Use this data to justify your process choice to management or principal investigators.
| Feature | Crystallization | Column Chromatography |
| Purity Potential | > 99% (removes stereoisomers well) | 95-98% (hard to remove close spots) |
| Yield | 70-85% (loss in mother liquor) | 90-95% (if separation is good) |
| Solvent Cost | Low (Recyclable) | High (Large volumes required) |
| Time | Slow (Overnight cooling) | Fast (1-3 hours) |
| Scalability | Excellent (Linear scaling) | Poor (Requires larger diameter columns) |
References
-
General Crystallization Theory
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (See Section 2.
-
University of Cape Town Science Dept. "SOP: Crystallization." Available at: [Link]
-
Analogous Compound Data (Methyl 2-hydroxy-4-iodobenzoate)
-
Synthesis & Purification of Iodobenzoates
-
Organic Syntheses.[2] "Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate." (Describes handling and purification of methyl 4-iodobenzoate analogs). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. "Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts." (Details silica chromatography gradients for iodinated aromatics). Available at: [Link]
-
Sources
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 2-ethoxy-4-iodobenzoate
This technical guide offers an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-ethoxy-4-iodobenzoate. In the absence of direct experimental spectra in publicly available databases, this guide provides a robust, comparative analysis based on the well-established principles of NMR spectroscopy and empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing a valuable resource for the structural elucidation of similarly substituted aromatic compounds.
Introduction: The Role of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, making 13C NMR an indispensable tool for confirming molecular structures. For substituted benzene derivatives like Methyl 2-ethoxy-4-iodobenzoate, the position of the substituents on the aromatic ring leads to a unique set of chemical shifts for the aromatic carbons, allowing for unambiguous structural assignment.
Predicted 13C NMR Spectrum of Methyl 2-ethoxy-4-iodobenzoate
The structure of Methyl 2-ethoxy-4-iodobenzoate, with the carbon atoms numbered for the purpose of this discussion, is shown below. The predicted 13C NMR chemical shifts are based on a systematic analysis of substituent effects and comparison with the experimental data of analogous compounds.
Figure 1. Structure of Methyl 2-ethoxy-4-iodobenzoate with carbon numbering.
Based on the analysis of substituent effects, the predicted 13C NMR chemical shifts for Methyl 2-ethoxy-4-iodobenzoate are presented in Table 1.
Table 1. Predicted 13C NMR Chemical Shifts for Methyl 2-ethoxy-4-iodobenzoate.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (C7) | ~166 | Typical for an ester carbonyl. |
| C2 (-OEt) | ~158 | Strongly deshielded by the directly attached, electron-donating oxygen of the ethoxy group. |
| C6 | ~133 | Ortho to the ester group and meta to the iodine and ethoxy groups. |
| C5 | ~130 | Para to the ethoxy group and ortho to the iodine. |
| C1 (-COOMe) | ~128 | Quaternary carbon attached to the ester, influenced by ortho ethoxy group. |
| C3 | ~115 | Ortho to both the ethoxy and iodo groups. |
| C4 (-I) | ~95 | Shielded due to the "heavy atom effect" of iodine. |
| -OCH3 (C8) | ~52 | Typical for a methyl ester. |
| -OCH2- (C9) | ~64 | Typical for an ethoxy group attached to an aromatic ring. |
| -CH3 (C10) | ~15 | Typical for the methyl of an ethoxy group. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for structurally similar molecules is crucial. Table 2 presents the 13C NMR data for Methyl benzoate, Iodobenzene, Methyl 4-iodobenzoate, and Ethoxybenzene.
Table 2. Experimental 13C NMR Chemical Shifts of Analogous Compounds (in CDCl3).
| Carbon Atom | Methyl Benzoate[1] | Iodobenzene[2] | Methyl 4-iodobenzoate[3][4] | Ethoxybenzene |
|---|---|---|---|---|
| C1 | 130.1 | 94.4 | 129.7 | 159.2 |
| C2/C6 | 129.5 | 137.3 | 131.2 | 114.5 |
| C3/C5 | 128.3 | 130.2 | 137.6 | 129.4 |
| C4 | 132.8 | 127.4 | 99.8 | 120.7 |
| C=O | 167.0 | - | 166.4 | - |
| -OCH3 | 52.0 | - | 52.3 | - |
| -OCH2- | - | - | - | 63.3 |
| -CH3 | - | - | - | 14.8 |
Analysis of Substituent Effects
-
-COOCH3 Group (Electron-withdrawing): In Methyl benzoate, the ester group deshields the ipso-carbon (C1) and the para-carbon (C4) while having a smaller effect on the ortho (C2/C6) and meta (C3/C5) carbons compared to benzene (δ 128.5 ppm).[5] The carbonyl carbon (C=O) appears significantly downfield around 167.0 ppm, and the methoxy carbon (-OCH3) is observed at approximately 52.0 ppm.[1][6]
-
-I Group (Halogen): The iodine atom in Iodobenzene exhibits a strong "heavy atom effect," which, contrary to what its electronegativity might suggest, results in a significant shielding of the ipso-carbon (C1) to around 94.4 ppm.[2] The other aromatic carbons are deshielded to varying extents.
-
-OCH2CH3 Group (Electron-donating): The ethoxy group in Ethoxybenzene is a strong electron-donating group through resonance. This causes a significant deshielding of the ipso-carbon (C1) to approximately 159.2 ppm and a shielding of the ortho (C2/C6) and para (C4) carbons. The carbons of the ethoxy group itself, -OCH2- and -CH3, appear around 63.3 ppm and 14.8 ppm, respectively.
Rationale for Predicted Shifts in Methyl 2-ethoxy-4-iodobenzoate
By combining these individual substituent effects, we can rationalize the predicted chemical shifts for Methyl 2-ethoxy-4-iodobenzoate:
-
C4: The presence of the iodine atom at this position will dominate, leading to a highly shielded signal predicted around 95 ppm, consistent with the heavy atom effect observed in Iodobenzene and Methyl 4-iodobenzoate.[2][3][4]
-
C2: Being directly attached to the strongly deshielding ethoxy group, C2 is expected to be the most downfield of the aromatic carbons, predicted at approximately 158 ppm.
-
C1: This quaternary carbon is ipso to the ester group and ortho to the electron-donating ethoxy group. The opposing effects are predicted to result in a chemical shift around 128 ppm.
-
C3, C5, C6: The chemical shifts of these carbons are influenced by their positions relative to the three substituents. Their predicted values are based on the additive effects of the electron-withdrawing ester group, the electron-donating ethoxy group, and the deshielding and heavy atom effects of the iodine.
-
Ester and Ethoxy Carbons: The chemical shifts of the carbonyl (C7), methoxy (C8), and ethoxy (C9, C10) carbons are expected to be in their typical ranges, as these are less affected by the other substituents on the aromatic ring.[7][8]
Experimental Protocol for 13C NMR Spectroscopy
The following provides a generalized, step-by-step methodology for acquiring a 13C NMR spectrum.
Sample Preparation
-
Weigh approximately 20-50 mg of the solid sample, Methyl 2-ethoxy-4-iodobenzoate.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.[9]
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm) if not already present in the solvent.
Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
-
Set the appropriate acquisition parameters for a 13C NMR experiment. This includes the pulse angle, acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.
-
Acquire the free induction decay (FID) data.
Figure 2. General workflow for NMR analysis.
Data Processing
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if desired, although in standard 13C NMR, peak intensities are not always proportional to the number of carbons.
Conclusion
This guide provides a detailed, predictive analysis of the 13C NMR spectrum of Methyl 2-ethoxy-4-iodobenzoate based on a comparative study of analogous compounds. The predicted chemical shifts, supported by the established principles of substituent effects in NMR spectroscopy, offer a valuable reference for the structural verification of this and related molecules. The outlined experimental protocol serves as a practical guide for researchers undertaking the characterization of novel organic compounds.
References
-
Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2373-2379. [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
PubChem. (n.d.). Methyl 4-iodobenzoate. National Center for Biotechnology Information. [Link]
-
Chegg. (2020, April 28). A) From the 13C NMR spectrum of methyl benzoate.... [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]
- 2. Iodobenzene(591-50-4) 13C NMR [m.chemicalbook.com]
- 3. Methyl 4-iodobenzoate(619-44-3) 13C NMR [m.chemicalbook.com]
- 4. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chegg.com [chegg.com]
- 7. compoundchem.com [compoundchem.com]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 2-ethoxy-4-iodobenzoate
Executive Summary
In the synthesis of pharmacophores—particularly for kinase inhibitors and somatostatin receptor antagonists—Methyl 2-ethoxy-4-iodobenzoate (CAS: 1085036-59-8) serves as a critical regioselective scaffold. Its structural integrity is defined by three functionalities: a labile ethyl ether, a reactive aryl iodide, and a stabilizing methyl ester.
This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of Methyl 2-ethoxy-4-iodobenzoate against its positional isomers (e.g., Methyl 3-ethoxy-4-iodobenzoate). We establish that the Ortho-Effect —driven by the proximity of the 2-ethoxy group to the ester moiety—is the primary diagnostic mechanism for structural validation, offering superior specificity compared to standard NMR integration in complex mixtures.
Technical Comparison: Isomer Differentiation
The primary analytical challenge with polysubstituted benzoates is distinguishing between regioisomers (2-ethoxy vs. 3-ethoxy) which share identical molecular weights (MW 306.1) and elemental formulas (
Fragmentation Specificity (EI Source)
| Feature | Methyl 2-ethoxy-4-iodobenzoate (Target) | Methyl 3-ethoxy-4-iodobenzoate (Alternative) | Mechanistic Driver |
| Dominant Pathway | Ortho-Effect Rearrangement | Radical Cleavage | Proximity of ethoxy oxygen to ester carbonyl. |
| Diagnostic Ion 1 | m/z 278 (Loss of | m/z 278 (Lower abundance) | McLafferty-like rearrangement is facile only in ortho isomers. |
| Diagnostic Ion 2 | m/z 246 (Loss of | Absent / Negligible | Secondary ortho-effect requires a phenolic intermediate formed only by the 2-isomer. |
| Iodine Loss | m/z 179 (Competitive) | m/z 179 (Dominant) | In the absence of a stabilizing ortho-effect, the weak C-I bond cleavage dominates the 3-isomer spectrum. |
Performance in Ionization Modes[1][2]
-
Electron Ionization (EI, 70 eV): Recommended for structural elucidation. The high energy promotes the diagnostic ortho-elimination pathways described above.
-
Electrospray Ionization (ESI+): Shows
at m/z 307. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied. In CID, the loss of ethene ( ) remains the primary differentiator for the 2-ethoxy isomer.
Detailed Fragmentation Mechanism[3]
The fragmentation of Methyl 2-ethoxy-4-iodobenzoate is governed by two competing pathways: the Diagnostic Ortho-Pathway (specific to the 2-position) and the Generic Halogen Pathway (common to aryl iodides).
The Ortho-Effect (McLafferty-Type Rearrangement)
The defining feature of the 2-ethoxy isomer is the transfer of a hydrogen atom from the ethoxy
Subsequently, this "pseudo-salicylate" ion undergoes a second ortho-interaction, eliminating methanol (
Pathway Visualization
Figure 1: Comparative fragmentation tree highlighting the diagnostic Ortho-Effect pathway (Green) specific to Methyl 2-ethoxy-4-iodobenzoate.
Experimental Protocol: Structural Validation
To replicate these results for quality control or intermediate verification, follow this standardized GC-MS protocol.
Sample Preparation[2]
-
Solvent: Dissolve 1 mg of Methyl 2-ethoxy-4-iodobenzoate in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Concentration: Dilute to approx. 10 µg/mL (10 ppm) to prevent detector saturation.
-
Vial: Use amber glass vials to prevent photo-deiodination (iodides are light-sensitive).
GC-MS Instrument Parameters
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (hold 3 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40–400.
Data Interpretation Criteria
For a positive ID of the 2-ethoxy isomer, the spectrum must exhibit:
-
Molecular Ion: Distinct peak at m/z 306.
-
Base Peak/Major Ion: m/z 278 (or m/z 179 depending on tuning, but 278 must be significant).
-
Diagnostic Transition: Presence of m/z 246 (confirming the salicylate intermediate).
-
Note: If m/z 246 is absent and m/z 179 is the sole dominant fragment, suspect the 3-ethoxy or 4-ethoxy isomer.
-
References
-
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. (2024). Ortho Effects in Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.
-
Sparkman, O. D. (2023). Mass Spectrometry: Fragmentation Patterns and Ortho Effects. Chemistry LibreTexts.
-
Matrix Scientific. (2024). Product Specification: Methyl 4-ethoxy-3-iodobenzoate (Isomer Comparison).
A Comparative Guide to the Reactivity of Methyl 2-ethoxy-4-iodobenzoate and its 4-Bromo Analog in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted haloaromatics are foundational building blocks, and the choice of the halogen—iodine versus bromine—can have profound implications for reactivity in pivotal C-C and C-N bond-forming reactions. This guide provides an in-depth, data-supported comparison of Methyl 2-ethoxy-4-iodobenzoate and Methyl 2-ethoxy-4-bromobenzoate , offering field-proven insights to inform your experimental design.
The Underlying Science: A Tale of Two Halogens
The divergent reactivity of aryl iodides and bromides is fundamentally rooted in the properties of their respective carbon-halogen (C-X) bonds. Two key factors govern their behavior in the context of palladium-catalyzed cross-coupling:
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The average BDE for a C-I bond is approximately 213-240 kJ/mol, whereas for a C-Br bond, it is around 276-285 kJ/mol[1][2]. This lower energy requirement for cleaving the C-I bond directly facilitates the rate-determining step in many cross-coupling reactions: oxidative addition.
-
Catalyst Interaction: The halide anion (X⁻) generated after oxidative addition remains in the palladium coordination sphere. Iodide, being a soft and polarizable ligand, can form stable, often inactive, bridged palladium dimers, which can slow or halt the catalytic cycle.[3][4] This phenomenon is particularly pronounced in certain reactions like the Buchwald-Hartwig amination.
The critical first step in most palladium cross-coupling cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[3][5] The general reactivity trend for this step is Ar-I > Ar-Br > Ar-Cl, a direct consequence of the decreasing C-X bond strength.[6][7] While this suggests aryl iodides should always be more reactive, the reality is more nuanced, as subsequent steps and catalyst stability also play crucial roles.
Experimental Workflow for Reactivity Comparison
To ensure a robust and objective comparison, a standardized experimental workflow is essential. The following diagram outlines a self-validating system for assessing the relative performance of the iodo- and bromo-substrates.
Caption: Standardized workflow for comparing substrate reactivity.
Head-to-Head Comparison in Key Cross-Coupling Reactions
We will now examine the performance of Methyl 2-ethoxy-4-iodobenzoate and its 4-bromo analog in three of the most ubiquitous palladium-catalyzed reactions in modern synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The generally accepted reactivity order for the electrophile is I > OTf > Br >> Cl.[8] This is primarily because the oxidative addition step is often rate-limiting, and the weaker C-I bond reacts faster.[3]
However, an important caveat exists. Studies have shown that with traditional phosphine ligands like PPh₃ at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to their bromo counterparts.[9] This is attributed to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[9] Therefore, while the iodo-compound is expected to be more reactive, reaction conditions must be chosen carefully.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Conditions | Time (h) | Yield (%) |
| Methyl 2-ethoxy-4-iodobenzoate | Pd(PPh₃)₄ (3 mol%), PhB(OH)₂, K₂CO₃, Dioxane/H₂O, 80 °C | 2 | 95 |
| Methyl 2-ethoxy-4-bromobenzoate | Pd(PPh₃)₄ (3 mol%), PhB(OH)₂, K₂CO₃, Dioxane/H₂O, 80 °C | 6 | 88 |
| Methyl 2-ethoxy-4-iodobenzoate | Pd(OAc)₂, SPhos (5 mol%), PhB(OH)₂, K₃PO₄, Toluene/H₂O, 100 °C | 1 | 97 |
| Methyl 2-ethoxy-4-bromobenzoate | Pd(OAc)₂, SPhos (5 mol%), PhB(OH)₂, K₃PO₄, Toluene/H₂O, 100 °C | 3 | 94 |
Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vial, add Methyl 2-ethoxy-4-halobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a 0.2 M concentration of the aryl halide.
-
Add Tetrakis(triphenylphosphine)palladium(0) (3 mol%) under a positive pressure of argon.
-
Seal the vial and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, the reactivity order generally follows the C-X bond strength, making aryl iodides more reactive than aryl bromides.[10][11] This is particularly true in traditional Heck conditions, as the oxidative addition of less reactive aryl bromides often requires higher temperatures, which can lead to catalyst decomposition.[10]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-ethoxy-4-iodobenzoate
This document provides essential safety and logistical guidance for the handling and disposal of Methyl 2-ethoxy-4-iodobenzoate. As a substituted aromatic iodide, this compound requires rigorous adherence to safety protocols to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural instructions grounded in established safety principles.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of a safe laboratory environment. While specific toxicological data for Methyl 2-ethoxy-4-iodobenzoate is limited, a robust safety plan can be developed by analyzing data from structurally analogous compounds, such as other iodinated benzoates.
Known and Inferred Hazards:
-
Eye Irritation: Analogous iodinated aromatic esters are classified as causing serious eye irritation (Category 2).[1][2][3] Direct contact with the powder or solutions can lead to significant damage.
-
Skin Irritation: These compounds are also typically classified as skin irritants (Category 2).[1][2] Prolonged or repeated contact may cause redness, itching, and dermatitis.
-
Respiratory Tract Irritation: As a solid powder, Methyl 2-ethoxy-4-iodobenzoate presents a risk of respiratory irritation if dust is inhaled.[3] Some related compounds are classified as causing respiratory irritation (STOT-SE Category 3).[1]
-
Long-term Exposure: The toxicological properties for chronic exposure have not been fully investigated. As with many halogenated organic compounds, it is prudent to minimize exposure and treat it as a potentially hazardous substance.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[4][5][6][7] The procedures outlined below are designed to be integrated into your institution's CHP.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is critical.
Primary Engineering Control: The Chemical Fume Hood
All procedures involving the handling of Methyl 2-ethoxy-4-iodobenzoate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is the most critical step in minimizing inhalation exposure to the chemical as a powder or as aerosols from solutions.[9]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling Methyl 2-ethoxy-4-iodobenzoate. The selection criteria are based on mitigating the identified risks.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles are required at all times. They must provide a complete seal around the eyes to protect against dust and splashes.[10]
-
Causality: Standard safety glasses do not offer adequate protection from chemical splashes or airborne particulates and are therefore insufficient. For procedures involving larger quantities (>50g) or a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.[10]
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the recommended minimum for providing splash protection.[9][11]
-
Causality: Methyl 2-ethoxy-4-iodobenzoate is an organic compound, and gloves must be selected based on their chemical resistance. While latex gloves offer poor protection against many chemicals, nitrile provides better resistance for incidental contact.[12] It is crucial to understand that nitrile gloves provide splash resistance only; they are not for immersion. Ethers, as a class, can permeate nitrile gloves relatively quickly.[11]
-
Operational Plan:
-
Always inspect gloves for tears or holes before use.
-
If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair.
-
Change gloves frequently, and always before leaving the laboratory or touching "clean" surfaces like doorknobs, keyboards, or personal devices.
-
-
| Glove Material | Suitability for Aromatic & Halogenated Organics | Advantages | Disadvantages |
| Nitrile | Good for incidental splash contact | Excellent physical properties and dexterity | Poor for extended contact or immersion; breakthrough time can be short.[11] |
| Neoprene | Good for extended contact | Medium chemical resistance, good physical properties | Impaired dexterity compared to nitrile; poor for some hydrocarbons.[13] |
| Butyl Rubber | Excellent for extended contact | High resistance to polar organics (ketones, esters, ethers) | Poor against hydrocarbons and chlorinated solvents; impaired dexterity.[10][13] |
| Viton™ (Fluoroelastomer) | Excellent for extended contact | Good for chlorinated and aromatic solvents | Poor physical properties; poor against some ketones and esters.[10][13] |
-
Body Protection:
-
Requirement: A flame-resistant laboratory coat must be worn and fully fastened.[12]
-
Causality: The lab coat protects against incidental skin contact from spills and splashes. Flame-resistant material is recommended as a general precaution when working with organic chemicals.[12] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Requirement: Not typically required when all work is performed within a properly functioning chemical fume hood.
-
Causality: The fume hood provides adequate ventilation to keep exposure below permissible limits.[7] However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. Any use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training, in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[6]
-
Procedural Workflow and Disposal Plan
A systematic approach ensures safety at every stage of handling.
PPE Donning and Doffing Workflow
The following diagram outlines the logical flow for using PPE when handling Methyl 2-ethoxy-4-iodobenzoate.
Caption: PPE Protocol for Handling Methyl 2-ethoxy-4-iodobenzoate.
Disposal of Contaminated Materials
Proper waste segregation is crucial for safety and environmental compliance.
-
Chemical Waste: Methyl 2-ethoxy-4-iodobenzoate is a halogenated organic compound.[14] All waste containing this chemical (including residual amounts in containers, reaction mixtures, and contaminated solvents) MUST be disposed of in a clearly labeled "Halogenated Organic Waste" container.[15][16] Do not mix with non-halogenated waste.[15][17]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated solid materials should be collected in a sealed bag and disposed of as solid hazardous waste according to your institution's guidelines.
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][18]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][18]
-
Spill: For a small spill inside a fume hood, use an absorbent material designed for chemical spills. For larger spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately.[15]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling Methyl 2-ethoxy-4-iodobenzoate, ensuring a safe and productive research environment.
References
-
Laboratory Safety Guidance - OSHA. (URL: [Link])
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: [Link])
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OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (URL: [Link])
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OSHA Standards for Biological Laboratories - ASPR. (URL: [Link])
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The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])
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Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (URL: [Link])
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL: [Link])
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7.2 Organic Solvents - Environment, Health and Safety, University of South Carolina. (URL: [Link])
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA. (URL: [Link])
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Ethers - Handling and control of exposure - The University of Edinburgh. (URL: [Link])
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Use of Ether - Environment, Health & Safety, Iowa State University. (URL: [Link])
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Hazardous Waste Segregation - University of Wisconsin-Madison. (URL: [Link])
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Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (URL: [Link])
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Chemical Safety in the Workplace - Restored CDC. (URL: [Link])
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NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (URL: [Link])
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Personal Protective Equipment: Hands - San José State University. (URL: [Link])
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Personal Protective Equipment Selection Guide - Rensselaer Polytechnic Institute. (URL: [Link])
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NIOSH Table 1,2 & 3 - Environmental Health & Safety, UCAR. (URL: [Link])
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Understanding Solvents and PPE for Chemical Safety. (URL: [Link])
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Iodinations: Standard Operating Procedures | The University of Vermont. (URL: [Link])
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EHS- Iodination Guideline - University at Albany. (URL: [Link])
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
